BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 4-tert-Butylbenzoyl
Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-tert-Butylbenzoyl chloride

Cat. No.: B154879

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-tert-butylbenzoyl chloride (C11H13CIO). It is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis who require a comprehensive understanding of the characterization of this
compound.

Chemical Structure and Properties

o |[UPAC Name: 4-(tert-butyl)benzoyl chloride

CAS Number: 1710-98-1[1][2]

Molecular Formula: C11H13CIO[1]

Molecular Weight: 196.67 g/mol [2]

Appearance: Clear colorless to light yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. For 4-tert-butylbenzoyl chloride, the analysis is typically conducted in a
deuterated solvent such as chloroform (CDCIs).

2.1. 'H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~8.05 Doublet (d) 2H
(ortho to -COCI)
Aromatic protons
~7.55 Doublet (d) 2H
(meta to -COCI)
) tert-Butyl protons (-
~1.35 Singlet (s) 9H

C(CHs)3)

Table 1. 'H NMR Data for 4-tert-Butylbenzoyl chloride in CDCls.

2.2. BC NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (6) ppm

Assignment

~168-172 Carbonyl carbon (-COCI)
~159-161 Aromatic carbon (-C-C(CHs)3)
~131-133 Aromatic carbon (-C-COCI)
~130-132 Aromatic carbons (CH, ortho)
~125-127 Aromatic carbons (CH, meta)
~35-37 Quaternary carbon (-C(CHs)3)
~31-33 Methyl carbons (-C(CHs)3)

Table 2: Predicted 13C NMR Data for 4-tert-Butylbenzoyl chloride.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes vibrations of molecular bonds.

Wavenumber (cm~?) Intensity Assignment
~2965-2870 Medium C-H stretch (tert-Butyl)
C=0 stretch (Aryl acyl
~1775-1795 Strong ]
chloride)
~1740-1760 Medium Overtone of C=0 stretch
~1600, ~1485 Medium C=C stretch (Aromatic ring)
C-H bend (p-disubstituted
~850 Strong o
aromatic ring)
~650-750 Strong C-Cl stretch

Table 3: Characteristic IR Absorption Bands for 4-tert-Butylbenzoyl chloride.

The most diagnostic peak is the strong carbonyl (C=0) absorption at a high frequency (~1775-
1795 cm~1), which is characteristic of an aryl acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural confirmation.
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m/z Ratio Relative Intensity Assignment

Molecular lon [M]*
196/198 Moderate (*2C111H133°CIt8Q)*+ /
(*2C111H13%’CI®Q)+ (3:1 ratio)

181/183 High [M - CHs]*

139 100 (Base Peak) [M - C(CH3)s]* or [M - 57]*
111 Moderate [CeHaCO]* - CO

91 Moderate [C7H7]* (Tropylium ion)

57 High [C(CH3)3]*

Table 4: Predicted Mass Spectrometry Fragmentation Data for 4-tert-Butylbenzoyl chloride.

The fragmentation is dominated by the stable tertiary carbocation. The base peak is expected
at m/z 139, resulting from the loss of the tert-butyl group, a characteristic fragmentation for
compounds containing this moiety. The isotopic pattern of chlorine (3°Cl and 3’Cl in an
approximate 3:1 ratio) will result in corresponding M and M+2 peaks for chlorine-containing
fragments.

Experimental Protocols

5.1. NMR Sample Preparation A small amount of the 4-tert-butylbenzoyl chloride sample
(approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCls), within a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

5.2. IR Spectroscopy Sample Acquisition For a liquid sample like 4-tert-butylbenzoyl chloride,
the spectrum is most conveniently acquired using an Attenuated Total Reflectance Fourier
Transform Infrared (ATR-FTIR) spectrometer. A single drop of the neat liquid is placed directly
onto the ATR crystal. The spectrum is then recorded after cleaning the crystal with an
appropriate solvent (e.g., isopropanol) to obtain a background reading.

5.3. Mass Spectrometry Sample Preparation The sample is prepared by dissolving a small
quantity of 4-tert-butylbenzoyl chloride in a volatile organic solvent, such as methanol or
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acetonitrile, to create a dilute solution (typically in the range of 1-10 pg/mL). This solution is
then introduced into the mass spectrometer, commonly via direct infusion or through a gas
chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron lonization (El) is
a common method for generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like 4-tert-butylbenzoyl chloride.
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Sample Preparation

4-tert-Butylbenzoyl
Chloride Sample

l

Dissolve in CDCI3 Place Neat Liquid Dilute in Volatile Solvent
(5-10 mg /0.5 mL) on ATR Crystal (e.g., Acetonitrile)
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-tert-Butylbenzoyl Chloride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154879#spectroscopic-data-for-4-tert-butylbenzoyl-
chloride-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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